molecular formula C18H16N2O4 B4041408 2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B4041408
M. Wt: 324.3 g/mol
InChI Key: XOQYNKQCTUUFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11100700 g/mol and the complexity rating of the compound is 511. The solubility of this chemical has been described as 1.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probe for Sensitive Detection of Carbonyl Compounds

This compound has been implicated in the development of new molecular probes for the trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in environmental water samples. An evolution of a previously proposed molecule, this compound allows for the sensitive detection of carbonyl content in samples like snow, ice, and cloud water. The method described offers very low limits of detection for formaldehyde and other carbonyls, showcasing its utility in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Novel Synthesis of Indole Derivatives

Research has also highlighted its role in the novel synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. This method provides a new pathway for creating structurally diverse indoles, which are crucial frameworks in many biologically active compounds. The process described involves cyclization reactions leading to various indole and oxindole derivatives, demonstrating the compound's versatility in organic synthesis (Kametani, Ohsawa, & Ihara, 1981).

Structural Aspects and Properties of Salt and Inclusion Compounds

Another study focused on the structural aspects of similar amide-containing isoquinoline derivatives, exploring their interaction with mineral acids and the formation of gels and crystalline solids. This research contributes to our understanding of the structural chemistry of such compounds and their potential applications in material science (Karmakar, Sarma, & Baruah, 2007).

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-4-3-5-11(2)16(10)24-9-15(21)19-12-6-7-13-14(8-12)18(23)20-17(13)22/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQYNKQCTUUFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 5
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

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